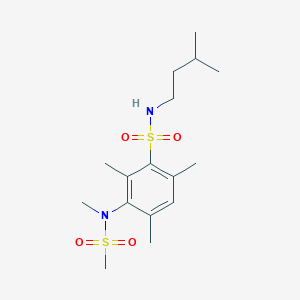

N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is a complex organic compound with a unique structure that includes multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring structure, followed by the introduction of the isopentyl, trimethyl, and sulfonamide groups. Common synthetic routes may include:

Friedel-Crafts Alkylation: Introduction of the isopentyl and trimethyl groups onto the benzene ring.

Sulfonation: Addition of the sulfonamide group using sulfonyl chloride and a suitable amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-isopropyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide: Similar structure with an isopropyl group instead of an isopentyl group.

N-isobutyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide: Similar structure with an isobutyl group.

Uniqueness

N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

N-isopentyl-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is a sulfonamide compound with potential biological activities that merit detailed investigation. This article explores its biological activity, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

- Molecular Formula : C16H28N2O4S2

- Molecular Weight : 376.5 g/mol

- CAS Number : 923194-82-5

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety can engage in hydrogen bonding with active sites on proteins, while the aromatic and alkyl groups enhance hydrophobic interactions. This structural configuration allows the compound to modulate enzyme activity and receptor functions effectively.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Phospholipase C Activation : Similar compounds have been shown to activate phospholipase C (PLC), leading to increased intracellular calcium levels. This mechanism is crucial for various physiological responses, particularly in vascular smooth muscle cells .

- Apoptosis Induction : The compound may stimulate apoptotic pathways through elevated cytoplasmic calcium concentrations. This effect has implications for therapeutic strategies targeting cancer or other conditions where apoptosis is beneficial .

- Vascular Reactivity Modulation : Studies suggest that the compound enhances vascular smooth muscle reactivity by increasing calcium influx from both intra- and extracellular stores. This effect was observed in isolated arterial models pre-treated with lipopolysaccharides (LPS), indicating potential applications in managing septic shock .

Study 1: Vascular Smooth Muscle Reactivity

A study conducted on Wistar rats demonstrated that treatment with a related sulfonamide compound significantly increased the contraction force in isolated tail arteries. The concentration-response curves showed a leftward shift in the presence of the compound compared to controls, indicating heightened vascular reactivity due to enhanced calcium influx .

Study 2: Apoptosis Mechanism

Further investigations into the apoptotic pathways revealed that compounds similar to this compound could induce apoptosis through PLC activation and subsequent calcium signaling. This suggests potential utility in developing cancer therapies that exploit these mechanisms .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

2,4,6-trimethyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4S2/c1-11(2)8-9-17-24(21,22)16-13(4)10-12(3)15(14(16)5)18(6)23(7,19)20/h10-11,17H,8-9H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHHBBYOXBWPFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NCCC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.